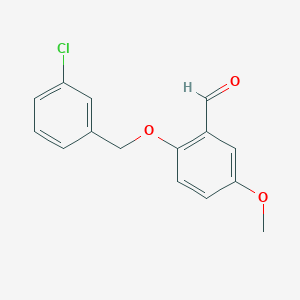
3-(Difluoromethyl)-5-phenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-5-phenylisoxazole is a chemical compound that features a difluoromethyl group attached to an isoxazole ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-phenylisoxazole typically involves the difluoromethylation of an appropriate isoxazole precursor. One common method involves the reaction of a phenyl-substituted isoxazole with a difluoromethylating agent under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane (ClCF2H) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the difluoromethylation process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
3-(Difluoromethyl)-5-phenylisoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-5-phenylisoxazole
- 3-(Chloromethyl)-5-phenylisoxazole
- 3-(Bromomethyl)-5-phenylisoxazole
Uniqueness
3-(Difluoromethyl)-5-phenylisoxazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other halomethyl-substituted isoxazoles. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-6-9(14-13-8)7-4-2-1-3-5-7/h1-6,10H |
InChI Key |
OHVTVCXFFBSXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)


